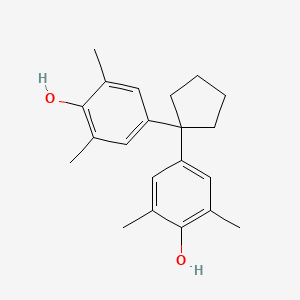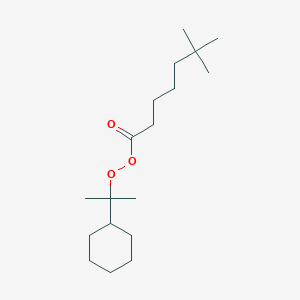![molecular formula C8H9Cl3N2 B12557688 [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine CAS No. 193825-11-5](/img/structure/B12557688.png)
[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine is an organic compound characterized by a cyclohexadiene ring substituted with a trichloromethyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine typically involves the following steps:
Formation of the cyclohexadiene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the trichloromethyl group: This step often involves the chlorination of a methyl group using reagents such as chlorine gas or trichloromethyl chloroformate.
Attachment of the hydrazine moiety: This can be done through a nucleophilic substitution reaction where hydrazine displaces a leaving group on the cyclohexadiene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: to ensure precise control over reaction conditions.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as distillation, crystallization, or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or the hydrazine moiety to an amine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing other functional groups on the cyclohexadiene ring.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one.
Reduction: Formation of 4-methyl-4-(methyl)cyclohexa-2,5-dien-1-ylidene]amine.
Substitution: Formation of various substituted cyclohexadiene derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures. Biology Medicine : Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient. Industry : It may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The trichloromethyl group can also participate in electron transfer reactions, affecting redox processes within cells.
Comparison with Similar Compounds
- [4-Methyl-4-(dichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
- [4-Methyl-4-(chloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
- [4-Methyl-4-(methyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
Comparison:
- Structural Differences : The number and type of halogen atoms on the methyl group.
- Reactivity : The presence of different halogens affects the compound’s reactivity, particularly in substitution and redox reactions.
- Applications : Variations in the halogen atoms can lead to differences in biological activity and industrial applications.
This detailed article provides a comprehensive overview of [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
193825-11-5 |
|---|---|
Molecular Formula |
C8H9Cl3N2 |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine |
InChI |
InChI=1S/C8H9Cl3N2/c1-7(8(9,10)11)4-2-6(13-12)3-5-7/h2-5H,12H2,1H3 |
InChI Key |
BXPNUIMTCAIRTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=NN)C=C1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)

![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)

![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)



![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)



